cis-2-Aminocyclohexanecarboxylic acid

概要

説明

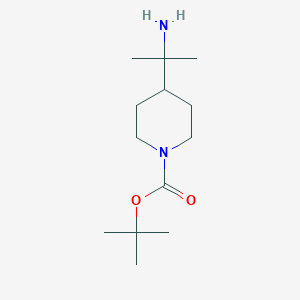

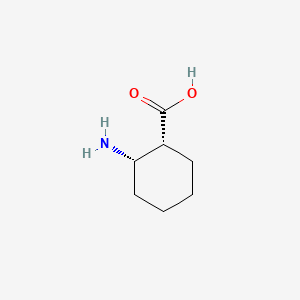

Cis-2-Aminocyclohexanecarboxylic acid is a conformationally constrained β-amino acid . It exists in a zwitterionic form . The cyclohexane ring in the molecule is present in chair conformation . The carboxylate and ammonium groups in the molecule occupy axial and equatorial positions, respectively .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyclohexane ring, which is present in chair conformation . The carboxylate and ammonium groups in the molecule occupy axial and equatorial positions, respectively . The empirical formula is C7H14N2O and the molecular weight is 178.66 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 143.18400 . It has a density of 1.133g/cm3 . The boiling point is 280ºC at 760 mmHg . The melting point is -240ºC (dec.) . The flash point is 123.1ºC .科学的研究の応用

Helical Foldamer Building Block

cis-2-Aminocyclohexanecarboxylic acid (cis-ACHE) has been identified as a valuable building block for helical foldamers, a type of oligomer that adopts a helical structure. Research by Kwon et al. (2015) demonstrated that α/β-Peptides consisting of cis-ACHE and L-alanine adopt 11/9-helical conformations in solution and in the crystal state, highlighting its structural utility in peptide design (Kwon, Kang, Choi, & Choi, 2015).

Structural Characterization in Peptide Oligomers

The structural properties of peptide oligomers containing this compound have been a subject of interest. Choi et al. (2013) explored the conformational behavior of cis-ACHC in various oligomers, revealing that it adopts extended conformations in solution. This research is crucial for understanding the role of cis-ACHC in the structure of peptides (Choi, Ivancic, Guzei, & Gellman, 2013).

Synthesis Methods

The synthesis of cis- and trans-2-aminocyclohexanecarboxamides, including this compound, has been improved by Göndös et al. (1991). Their method offers faster production and higher yields compared to traditional methods, opening new possibilities for the production of various derivatives (Göndös, Szécsényi, & Dombi, 1991).

Metal Chelation Properties

This compound has been studied for its metal chelation properties. Kidani et al. (1972) synthesized metal chelates with divalent metals and found that the stability constants of cis chelates were larger than those of the corresponding trans chelates, indicating its potential in metal ion binding applications (Kidani, Saito, & Koike, 1972).

Impact on Helix Handedness in β-Peptide Oligomers

The influence of this compound on the helix-handedness of β-peptide oligomers has been a topic of study. Park and Kang (2023) used DFT methods to assess how replacing peptide residues with this compound affects helix-handedness, revealing the substance's impact on peptide structure (Park & Kang, 2023).

Safety and Hazards

Cis-2-Aminocyclohexanecarboxylic acid may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

作用機序

Target of Action

Similar compounds such as (+)-cis-2-aminomethylcyclopropane carboxylic acid ((+)-camp) have been shown to act as agonists for the gabaa-rho receptor

Mode of Action

It’s known that the formation of anhydride from a dicarboxylic acid involves a nucleophilic attack at the c=o of one of the carboxylic acids by the other one, following which internal rearrangement occurs and a water molecule is kicked out . This might provide some insights into the interaction of cis-2-Aminocyclohexanecarboxylic acid with its targets.

Biochemical Pathways

It’s known that the pd (ii)-catalyzed intramolecular oxidative cyclization of tosyl-protected cis- and trans-n-allyl-2-aminocyclohexanecarboxamides was examined, and efficient syntheses of cyclohexane-fused pyrimidin-4-ones and 1,5-diazocin-6-ones were developed . This suggests that this compound may play a role in these biochemical pathways.

Result of Action

It’s known that this compound showed high resistance , suggesting that it may have significant effects at the molecular and cellular level.

Action Environment

A marked solvent effect was observed on both the regio- and diastereoselectivity , indicating that the compound’s action may be influenced by the environment.

特性

IUPAC Name |

(1R,2S)-2-aminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQHEVWOPJDAAX-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101256649 | |

| Record name | (1R,2S)-2-Aminocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

189101-43-7 | |

| Record name | (1R,2S)-2-Aminocyclohexane-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189101-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2S)-2-Aminocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does cis-ACHC contribute to the formation of unique helical structures in peptides?

A: cis-ACHC plays a crucial role in forming "mixed helices" within peptide structures. Unlike traditional α-helices, mixed helices, such as the 11/9-helix and 12/10-helix, exhibit alternating hydrogen-bonding patterns. [, , ] This alternation results in a smaller macrodipole moment compared to conventional helices. [] cis-ACHC's rigid cyclic structure and specific conformational preferences strongly favor these mixed helical arrangements. [, ] For instance, α/β-peptides, composed of alternating α-amino acids and cis-ACHC residues, have been shown to adopt 11/9-helical conformations. [] This finding has been supported by NMR studies and even observed in crystal structures of these peptides. []

Q2: Can the structure of cis-ACHC be modified to further enhance its helix-stabilizing properties?

A: Yes, research has shown that introducing specific modifications to the cis-ACHC structure can impact its helix-stabilizing capabilities. One study successfully synthesized a cis-ACHC analogue, cis-2-amino-cis-4-methylcyclohexanecarboxylic acid. [] The incorporation of a methyl group at the 4-position significantly improved the stability of the 11/9-helix, particularly in protic solvents. [] This highlights the potential for tailoring the properties of cis-ACHC derivatives for specific applications.

Q3: Beyond helix stabilization, what other applications of cis-ACHC are being explored?

A: The unique properties of cis-ACHC extend beyond helix stabilization. Researchers have explored its use in developing peptide-based gelators. [] For instance, the peptide Boc-cis-ACHC-Aib-Phe-OMe, containing cis-ACHC, demonstrated the ability to form self-supporting gels in various organic solvents and fuel oils. [] This gelation property arises from the peptide's ability to self-assemble into a network of nanofibers, effectively trapping the solvent within its structure. [] This characteristic makes cis-ACHC-containing peptides promising candidates for applications like oil spill recovery. []

Q4: What are the methods for synthesizing cis-ACHC and its derivatives?

A: Researchers have successfully employed the Ugi four-center three-component reaction (U-4C-3CR) for the synthesis of alicyclic β-lactams, using starting materials like cis-ACHC. [] This versatile reaction allows for the creation of diverse libraries of β-lactams, including those derived from cis-ACHC and its analogues. [] This approach streamlines the process of generating a range of structurally related compounds for further investigation.

Q5: Are there any computational studies that shed light on the conformational behavior of cis-ACHC?

A: Density functional theory (DFT) calculations have been instrumental in understanding the impact of aza-substitutions on the helix-handedness preferences of β-peptide oligomers containing cis-ACHC and its five-membered counterpart, cis-2-aminocyclopentanecarboxylic acid (cis-ACPC). [] These calculations revealed that the position and chirality of the aza-substitution significantly influence helix handedness. [] This underscores the valuable insights provided by computational methods in predicting and explaining the conformational behavior of such cyclic β-amino acids.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1,3-dioxo-3,4-dihydro-2(1H)-isoquinolinyl]acetamide](/img/structure/B3037654.png)

![3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL](/img/structure/B3037656.png)

![3-Bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3037664.png)

![2-[(4-Chlorobenzoyl)amino]benzamide](/img/structure/B3037670.png)